Hernandulcin is classified as a sesquiterpene, a class of terpenes that consist of three isoprene units and typically have a molecular formula of . It was identified through systematic searches of ancient Mexican botanical literature, where Lippia dulcis was recognized as a potential source for intensely sweet compounds. The initial isolation and characterization were performed using spectroscopic methods, confirming its structure and confirming its nontoxicity when administered orally to mammals .
The synthesis of hernandulcin has been achieved through various methods, with a notable stereoselective synthesis involving commercially available (+)-isopulegol. The key steps in this synthesis include:
Hernandulcin's molecular structure can be represented as , specifically characterized by the formula 6-(1′,5′-dimethyl-1′-hydroxy-4′-hexenyl)-3-methyl-2-cyclohexenone. The absolute configuration has been established as 6S, 1'S through comprehensive nuclear magnetic resonance (NMR) studies and chemical synthesis methods. The structural analysis reveals key functional groups that contribute to its sweetness, including hydroxyl and carbonyl groups that play significant roles in its sensory properties .
Hernandulcin participates in various chemical reactions typical of sesquiterpenes. These include:
The mechanism of action for hernandulcin's sweetness involves its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness. Studies suggest that specific structural features, such as the presence of hydroxyl groups and the spatial arrangement of atoms within hernandulcin, are critical for its interaction with these receptors .
Hernandulcin exhibits several notable physical and chemical properties:
These properties make hernandulcin an attractive candidate for use in food products where stability and solubility are crucial .
The applications of hernandulcin are diverse and significant:
The discovery of hernandulcin exemplifies the value of ethnobotanical knowledge in modern phytochemistry. In 1985, researchers systematically reviewed pre-Columbian and colonial-era Mexican botanical texts, including the 16th-century works of Spanish physician Francisco Hernández de Toledo. Hernández documented an Aztec sweet herb called Tzonpelic xihuitl ("sweet herb" in Nahuatl), providing detailed descriptions and illustrations of Lippia dulcis. This historical record directly guided pharmacognosists Cesar Compadre and A. Douglas Kinghorn to collect and chemically analyze the plant, leading to hernandulcin’s isolation. The compound was named in honor of Hernández, recognizing his pioneering documentation of Mesoamerican flora [1] [3] [6]. This discovery underscores how indigenous knowledge preserved in historical texts can drive targeted phytochemical investigations of plant bioactives.
Beyond its use as a sweetening agent, Lippia dulcis (commonly known as hierba dulce or yerba dulce) holds a significant place in traditional Mesoamerican medicine. Indigenous communities, particularly in Oaxaca (Mexico) and Panama, employed aqueous extracts of aerial parts (leaves, flowers) as remedies for respiratory ailments such as coughs, bronchitis, and asthma. Additionally, ethnobotanical records document its use in managing gastrointestinal disorders, including diarrhea, stomachaches, and dyspepsia. The plant was typically prepared as infusions or decoctions for oral administration. These traditional applications suggest broader bioactivity beyond sweetness, potentially attributable to hernandulcin or co-occurring compounds like camphor, limonene, and 4β-hydroxyhernandulcin [4] [9]. Contemporary pharmacological studies have begun validating some uses, particularly its anti-inflammatory effects observed in ethanol extracts [4].
Hernandulcin (IUPAC name: (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one) is a sesquiterpenoid with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol. It belongs to the bisabolane-type subgroup of sesquiterpenes, characterized by a cyclohexenone ring linked to a hydrophobic side chain containing a tertiary hydroxyl group and a diene system. Its core structure derives from farnesyl pyrophosphate (FPP) via cyclization and oxidation steps catalyzed by sesquiterpene synthases and cytochrome P450 enzymes [2] [4] [5]. Spectroscopic methods—particularly nuclear magnetic resonance (NMR) and mass spectrometry—confirmed its structure as a bicyclic molecule with two chiral centers (6S and 2S configurations), making enantioselective synthesis essential for producing biologically active forms [6] [7] [10].
The sensory properties of hernandulcin are governed by specific functional groups:
Structure-activity relationship studies reveal that both the hydroxyl and carbonyl groups are indispensable for sweetness perception. Chemical modifications (e.g., reduction of the carbonyl or elimination of the hydroxyl) drastically reduce or abolish sweetness. The spatial orientation of these groups, maintained by the molecule’s stereochemistry, creates a "sweetness triangle" complementary to human sweet taste receptors [6] [10].
Table 1: Key Chemical Characteristics of Hernandulcin
Property | Description |
---|---|
Molecular Formula | C₁₅H₂₄O₂ |
Molecular Weight | 236.35 g/mol |
IUPAC Name | (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one |
Solubility in Water | 45.3 mg/L at 25°C (estimated) |
logP (octanol-water) | 3.01 (estimated) |
Key Functional Groups | Cyclohexenone carbonyl, tertiary hydroxyl, hydrophobic diene side chain |
Biosynthetic Precursor | Farnesyl pyrophosphate (FPP) via (+)-epi-α-bisabolol |
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